molecular formula C7H12ClN B8064160 (3R)-3-ethynylpiperidine;hydrochloride

(3R)-3-ethynylpiperidine;hydrochloride

Cat. No.: B8064160
M. Wt: 145.63 g/mol
InChI Key: DOVRPBHQYGSJIU-FJXQXJEOSA-N
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Description

(3R)-3-ethynylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The this compound is characterized by the presence of an ethynyl group attached to the third carbon atom in the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-ethynylpiperidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Introduction of the Ethynyl Group: The ethynyl group is introduced to the third carbon atom of the piperidine ring through a series of chemical reactions. This step often involves the use of reagents such as acetylene or ethynyl halides.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of (3R)-3-ethynylpiperidine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and reagents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-ethynylpiperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkenes or alkanes.

Scientific Research Applications

(3R)-3-ethynylpiperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-ethynylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-ethynylpyrrolidine: Similar structure but with a five-membered ring.

    (3R)-3-ethynylmorpholine: Similar structure but with an oxygen atom in the ring.

    (3R)-3-ethynylazepane: Similar structure but with a seven-membered ring.

Uniqueness

(3R)-3-ethynylpiperidine;hydrochloride is unique due to its specific ring size and the presence of the ethynyl group at the third carbon atom. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3R)-3-ethynylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVRPBHQYGSJIU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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